molecular formula C10H13Cl2FN2O2S B1422464 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride CAS No. 1251923-60-0

1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride

Cat. No. B1422464
CAS RN: 1251923-60-0
M. Wt: 315.19 g/mol
InChI Key: VXGUHJAVSCUSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13Cl2FN2O2S and a molecular weight of 315.19 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction leads to protected piperazines, which can then be deprotected and selectively cyclized to yield piperazinopyrrolidinones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClFN2O2S.ClH/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage conditions are not specified .

Scientific Research Applications

Analytical Reference Standard

1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride: is used as an analytical reference standard . This compound is essential in research and forensic applications where precise quantification and identification of chemicals are required.

Research in Piperazine Derivatives

This chemical serves as a key intermediate in the synthesis of various piperazine derivatives . These derivatives are studied for their potential pharmacological activities, including their use as building blocks in drug discovery.

Chemical Synthesis

The compound is involved in chemical synthesis processes, particularly in the production of sulfonamide-based structures . Sulfonamides have a broad range of applications, including in the development of new therapeutic agents.

Anti-Allergic Activity Research

There is ongoing research into the anti-allergic activities of compounds related to 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride . Such studies are crucial for the development of new anti-allergic medications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O2S.ClH/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGUHJAVSCUSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.